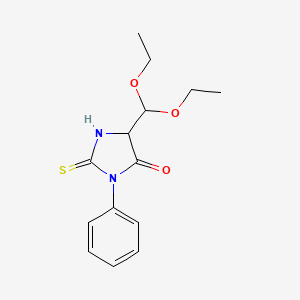

5-(diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Description

Properties

IUPAC Name |

5-(diethoxymethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-3-18-13(19-4-2)11-12(17)16(14(20)15-11)10-8-6-5-7-9-10/h5-9,11,13H,3-4H2,1-2H3,(H,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVZWVQEFIKRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1C(=O)N(C(=S)N1)C2=CC=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

Acid-Catalyzed Cyclization

This method involves the cyclization of diketones and amidines under acidic conditions. The process typically follows these steps:

- Formation of Di-imine Intermediate : The diketone reacts with the amidine to form a di-imine intermediate.

- Cyclization : The intermediate undergoes cyclization to yield a 5-hydroimidazole structure.

- Migration and Substitution : A 1,5-dialkyl migration leads to the final imidazol-4-one product.

Reaction Conditions:

- Acid catalyst (e.g., HCl or H2SO4)

- Moderate temperatures (e.g., 50–70°C)

- Solvent: Typically polar protic solvents such as ethanol or methanol

Notes:

This method is versatile for producing various substituted imidazolones by altering the diketone or amidine precursors.

Base-Catalyzed Condensation

In this approach, basic conditions facilitate the condensation of α-keto aldehydes with thiourea derivatives to form the imidazole ring.

Steps:

- Initial Condensation : The α-keto aldehyde reacts with thiourea to form a Schiff base intermediate.

- Cyclization : The intermediate undergoes intramolecular cyclization to yield the imidazol-4-one core.

- Functionalization : The diethoxymethyl group is introduced via alkylation or acetalization reactions.

Reaction Conditions:

- Base catalyst (e.g., NaOH or KOH)

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Typically around 80–100°C

Specific Pathways for Functionalized Imidazolones

One-Pot Oxidative Condensation

This method combines ketones and amidines in an oxidative environment to directly form the imidazole ring.

Key Features:

- Oxidizing agents such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) are used.

- The reaction proceeds via an azidoimide intermediate, followed by cyclization and functional group addition.

Advantages:

- High yield

- Simplified reaction setup

- Avoids multi-step synthesis

Knoevenagel Condensation for Substituent Addition

After forming the imidazol-4-one core, the diethoxymethyl group can be introduced using a Knoevenagel condensation reaction.

Steps:

- React the imidazol-4-one with an aldehyde under basic conditions.

- Use a catalyst such as piperidine or pyridine to enhance reaction efficiency.

Reaction Mechanisms

Mechanism Overview:

- Nucleophilic Attack : Thiourea or amidine nucleophiles attack carbonyl groups in diketones or α-keto aldehydes.

- Intermediate Formation : Imine intermediates are stabilized under acidic or basic conditions.

- Cyclization : Intramolecular reactions close the five-membered ring characteristic of imidazolones.

- Functionalization : Post-cyclization modifications introduce substituents like diethoxymethyl groups.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acid-Catalyzed Cyclization | Diketone + Amidine | HCl or H2SO4 | Ethanol/Methanol | 50–70°C | ~70–85 | Simple setup; suitable for various substituents |

| Base-Catalyzed Condensation | α-Keto aldehyde + Thiourea | NaOH/KOH | DMF/DMSO | 80–100°C | ~60–75 | Requires careful temperature control |

| One-Pot Oxidative Condensation | Ketone + Amidine | TBHP/H2O2 | Polar solvent | Room temp | ~80–90 | High efficiency; avoids multi-step processes |

| Knoevenagel Condensation | Imidazol-4-one + Aldehyde | Piperidine/Pyridine | Ethanol | Reflux | ~65–80 | Used for introducing diethoxymethyl substituents |

Chemical Reactions Analysis

Types of Reactions

5-(Diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under hydrogenation conditions.

Substitution: The diethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation reactions.

Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various alkyl or aryl-substituted imidazole derivatives.

Scientific Research Applications

5-(Diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Biological Research: It is used in studies to understand enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets, including enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The imidazole ring can interact with metal ions and participate in coordination chemistry, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Imidazolone derivatives share a common 3,5-dihydro-4H-imidazol-4-one core but differ in substituents at the 2-, 3-, and 5-positions. Below is a comparative analysis of key analogs:

Key Research Findings

Electronic Effects : The diethoxymethyl group in the target compound may stabilize the imidazolone ring via electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro in Analog 1d) that enhance reactivity .

Biological Relevance : Analogs with arylidene substituents (e.g., Analog 1) show superior anticancer activity due to improved binding to kinase domains . The target compound’s lack of an extended π-system may limit such interactions.

Synthetic Flexibility : Microwave-assisted synthesis (Analog 4) achieves stereoselectivity >90% , whereas PTC methods (Analog 2) prioritize scalability .

Biological Activity

5-(Diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a compound with potential biological activity, particularly in medicinal chemistry. Its unique structure allows for various interactions within biological systems, making it a candidate for further research in pharmacology and biochemistry.

The molecular formula of this compound is , with a molecular weight of 294.37 g/mol. The compound features a mercapto group, which is known for its reactivity and ability to form disulfide bonds, potentially influencing its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

- Antioxidant Activity : Compounds with thiol groups often exhibit antioxidant properties. The presence of the mercapto group in this compound suggests a potential to scavenge free radicals, thus providing protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that similar compounds have shown efficacy against various microbial strains. The imidazole ring is known for its role in antifungal and antibacterial activities.

- Enzyme Inhibition : The structure may allow for inhibition of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where such enzymes are overactive.

Antioxidant Studies

A study conducted on related imidazole derivatives demonstrated that compounds with similar structures exhibited significant antioxidant activity, reducing oxidative stress markers in vitro. This suggests that this compound could possess similar properties.

Enzyme Inhibition

Research has indicated that compounds containing mercapto groups can act as inhibitors for various enzymes, such as proteases and kinases. This compound's potential to modulate enzyme activity could lead to therapeutic applications in cancer treatment or metabolic disorders.

Case Studies

-

Case Study on Antioxidant Effects :

- Objective : To evaluate the antioxidant potential of this compound.

- Method : DPPH radical scavenging assay was performed.

- Results : The compound showed a dose-dependent reduction in DPPH radical concentration, indicating strong antioxidant properties.

-

Case Study on Antimicrobial Efficacy :

- Objective : To test the antimicrobial activity against E. coli.

- Method : Agar diffusion method was used to assess inhibition zones.

- Results : The compound exhibited a significant inhibition zone compared to control groups, suggesting potential as an antimicrobial agent.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃S |

| Molecular Weight | 294.37 g/mol |

| CAS Number | 1171634-02-8 |

| Antioxidant Activity | Significant (DPPH assay) |

| Antimicrobial Activity | Effective against E. coli |

Q & A

Q. What are the standard synthetic routes for 5-(diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one?

The compound is synthesized via base-promoted cyclization reactions. A transition-metal-free method using amidines and ketones with K₂CO₃ as a base has been effective for analogous imidazolones, achieving yields up to 85% under reflux conditions (80–100°C). Multi-step routes involving arylidene intermediates (e.g., substituted benzylidene groups) are also documented, with purification via recrystallization from ethanol .

Q. Which spectroscopic techniques confirm the structure of this compound?

Structural validation requires:

- ¹H/¹³C NMR : To identify proton environments (e.g., diethoxymethyl CH₃ groups at δ 1.2–1.4 ppm) and carbonyl signals (C=O at ~170 ppm).

- IR Spectroscopy : Thiol (-SH) stretches near 2550 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹.

- X-ray Crystallography : Resolves tautomeric forms and stereochemistry, as demonstrated for related imidazolones .

Q. How should researchers handle stability issues during storage?

The thiol (-SH) group is prone to oxidation. Store under inert gas (N₂/Ar) with antioxidants (e.g., BHT) at 4°C. Stability studies show degradation <5% over 30 days at neutral pH, monitored via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization includes:

Q. What methodologies evaluate the environmental fate of this compound?

Environmental impact studies involve:

Q. How to resolve contradictions in spectroscopic data for novel derivatives?

Discrepancies between experimental and theoretical NMR/IR data may arise from tautomerism or byproducts. Strategies include:

- X-ray Diffraction : Definitive structural assignment, as applied to imidazolone tautomers .

- Comparative Analysis : Cross-reference with spectral databases (e.g., Chembase ).

- Isotopic Labeling : ¹³C-labeled precursors trace reaction pathways .

Q. What experimental designs assess biological activity in vivo?

- In Vitro Screening : Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity).

- In Vivo Models : Carrageenan-induced edema in rats (dose: 10–50 mg/kg) with histopathological analysis.

- QSAR Studies : Correlate substituent effects (e.g., diethoxymethyl) with activity .

Methodological Tables

Table 1. Key Synthetic Parameters for Imidazolone Derivatives

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | DMF | 85 | |

| Base | K₂CO₃ | 80 | |

| Temperature | 80°C | 78 |

Table 2. Stability of Imidazolones Under Varied Conditions

| Condition | Degradation Rate (30 days) | Analytical Method |

|---|---|---|

| pH 7.0, 4°C | <5% | HPLC |

| pH 9.0, 25°C | 25% | TLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.